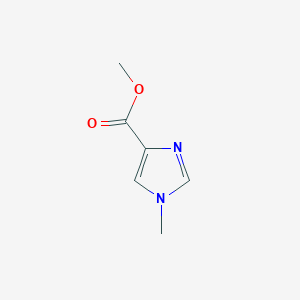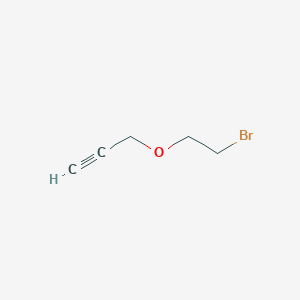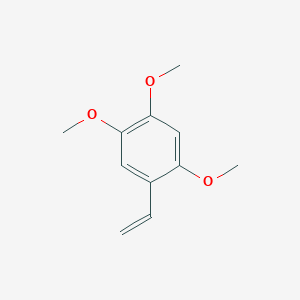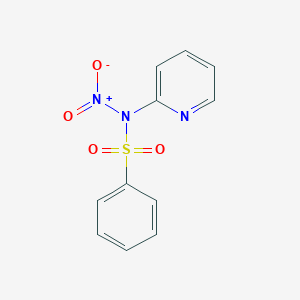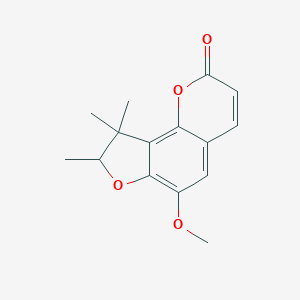
Nieshoutin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nieshoutin is a natural product derived from the bark of the tree, Schotia brachypetala, which is native to southern Africa. It has been used traditionally for its medicinal properties, and recent scientific research has shown its potential as a therapeutic agent. In
Wirkmechanismus
The mechanism of action of Nieshoutin is not fully understood. However, it has been suggested that it exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the antioxidant defense system in cells, which helps to protect against oxidative stress.
Biochemische Und Physiologische Effekte
Nieshoutin has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to have antioxidant properties, which help to protect cells from oxidative damage. In addition, it has been shown to have anticancer properties, which may be due to its ability to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Nieshoutin in lab experiments is that it is a natural product, which means that it is less likely to have toxic effects on cells than synthetic compounds. However, one limitation is that the availability of Nieshoutin is limited, which can make it difficult to conduct large-scale studies.
Zukünftige Richtungen
There are several future directions for research on Nieshoutin. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of cancer. Further research is also needed to fully understand the mechanism of action of Nieshoutin and its potential side effects. Finally, more efficient synthesis methods are needed to make Nieshoutin more readily available for research purposes.
Conclusion:
In conclusion, Nieshoutin is a natural product with potential therapeutic properties. Scientific research has shown its potential as an anti-inflammatory, antioxidant, and anticancer agent. Further research is needed to fully understand its mechanism of action and potential side effects. However, its natural origin and potential therapeutic benefits make it an interesting area of research for the future.
Synthesemethoden
The synthesis of Nieshoutin involves the extraction of the bark of Schotia brachypetala using a solvent such as ethanol or methanol. The extract is then purified using various techniques such as column chromatography or high-performance liquid chromatography (HPLC). The final product is a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Nieshoutin has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
15870-93-6 |
|---|---|
Produktname |
Nieshoutin |
Molekularformel |
C15H16O4 |
Molekulargewicht |
260.28 g/mol |
IUPAC-Name |
6-methoxy-8,9,9-trimethyl-8H-furo[2,3-h]chromen-2-one |
InChI |
InChI=1S/C15H16O4/c1-8-15(2,3)12-13-9(5-6-11(16)19-13)7-10(17-4)14(12)18-8/h5-8H,1-4H3 |
InChI-Schlüssel |
URXLWURDLTXTCV-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Kanonische SMILES |
CC1C(C2=C3C(=CC(=C2O1)OC)C=CC(=O)O3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



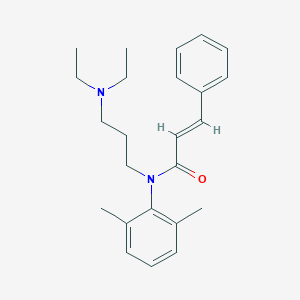
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
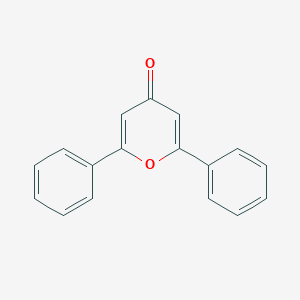
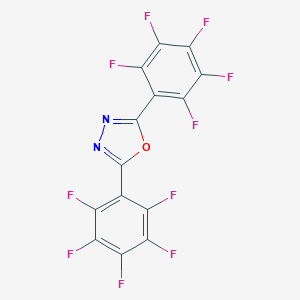
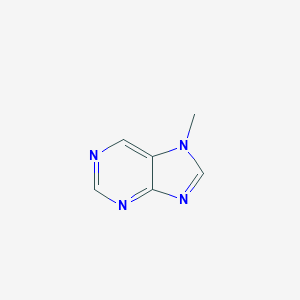
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
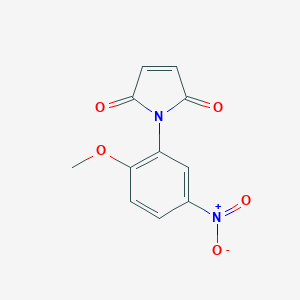
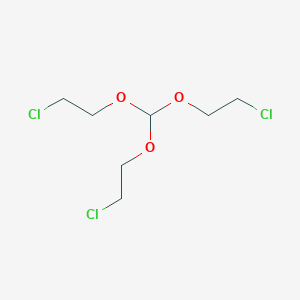
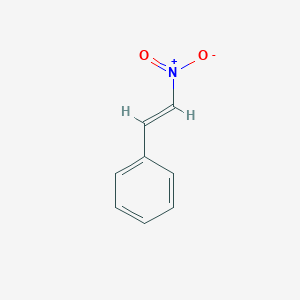
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)
